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BENZ(a)ANTHRACENE, 8-ISOPROPYL-

Cat. No.: B13808059
CAS No.: 63020-47-3
M. Wt: 270.4 g/mol
InChI Key: NGMWIFWFBDGYLI-UHFFFAOYSA-N
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Description

Introduction to Benz(a)anthracene (B33201) as a Prototype PAH

Benz(a)anthracene is a well-studied polycyclic aromatic hydrocarbon that serves as a representative example of this class of compounds. algoreducation.com It is formed from the incomplete combustion of organic materials and is a component of mixtures known to be associated with human health concerns, such as coal tar, soot, and tobacco smoke. wikipedia.orgepa.gov

Benz(a)anthracene has the chemical formula C₁₈H₁₂ and consists of four fused benzene (B151609) rings. wikipedia.orgalgoreducation.com Its structure includes a "bay-region," a specific molecular conformation that is relevant in its metabolic activation. epa.gov

PropertyValue
Chemical FormulaC₁₈H₁₂
Molar Mass228.294 g·mol⁻¹
AppearanceWhite solid
Melting Point158 °C (316 °F; 431 K)
Boiling Point438 °C (820 °F; 711 K)

Data sourced from Wikipedia. wikipedia.org

Benz(a)anthracene is frequently used as a model compound in scientific research to understand the behavior of PAHs in the environment, including their transport, transformation, and degradation. algoreducation.com In biological studies, it is investigated for its metabolic pathways. For instance, research has shown that it can be metabolized by human liver microsomes into various dihydrodiols. nih.gov Studies have also demonstrated its ability to cause mutations in bacteria and mammalian cells and to induce tumors in animal models through various routes of exposure. epa.gov Recent research has also explored its synergistic effects within PAH mixtures, where it was found to amplify oxidative damage by targeting specific cellular transporters. nih.gov

Specific Focus on Benz(a)anthracene, 8-Isopropyl-: Research Context and Rationale

The scientific interest in Benz(a)anthracene, 8-isopropyl- stems from the broader effort to understand the structure-activity relationships of alkylated PAHs. While extensive research exists for the parent compound, benz(a)anthracene, and some of its methylated derivatives, a significant knowledge gap persists for many other alkylated forms, including those with an isopropyl substitution. nih.govnih.gov

Unique Structural Aspects of the Isopropyl Substitution

From an electronic standpoint, the isopropyl group is an electron-donating group, which can alter the electron density distribution across the aromatic rings. This change in electronic properties can influence the reactivity of the molecule, including its susceptibility to metabolic activation and degradation. researchgate.net

Table 1: Physicochemical Properties of Benz(a)anthracene, 8-Isopropyl-

PropertyValue
Molecular Formula C₂₁H₁₈
Molecular Weight 270.37 g/mol
CAS Number 63020-47-3

This table is based on data from available chemical databases.

Hypothesized Influence of Isopropyl Group on Biological and Environmental Fate

Based on the general understanding of alkylated PAHs, the isopropyl group at the 8-position of benz(a)anthracene is hypothesized to have several key influences:

Biological Fate: The position and nature of alkyl substituents are known to significantly affect the carcinogenic activity of benz(a)anthracene derivatives. nih.govnih.gov The isopropyl group's steric bulk could hinder the metabolic activation process, which is often a prerequisite for the carcinogenicity of PAHs. nih.govnih.gov Conversely, its electron-donating nature might enhance the formation of reactive metabolites. Studies on other alkylated PAHs have shown that alkylation can either increase or decrease toxicity depending on the specific position of the alkyl group. oup.com For example, some alkylated PAHs have been found to be more potent activators of the aryl hydrocarbon receptor (AhR), a key player in the toxic effects of PAHs. oup.com The metabolism of benz(a)anthracene itself is known to proceed through various pathways, leading to the formation of dihydrodiols and phenols. scispace.com The presence of the isopropyl group could alter the preferred sites of metabolism.

Environmental Fate: The addition of an isopropyl group is expected to increase the hydrophobicity of the molecule, potentially leading to greater bioaccumulation in organisms and stronger adsorption to soil and sediment particles. nih.gov The rate of biodegradation of PAHs is also influenced by their chemical structure. While some microorganisms are capable of degrading a wide range of PAHs, the presence of alkyl groups can either enhance or inhibit this process. nih.govnih.govoup.com The increased complexity of the molecule may make it more resistant to microbial degradation, thus increasing its environmental persistence.

Gaps in Existing Research on Isopropyl-Substituted PAHs

Despite these hypotheses, there is a profound lack of direct experimental data on Benz(a)anthracene, 8-isopropyl-. The majority of research on alkylated PAHs has focused on methylated derivatives, leaving a significant void in our understanding of the effects of larger alkyl groups like isopropyl. acs.orgnih.govnih.gov

Key research gaps include:

Carcinogenicity and Toxicity Data: There are no specific studies on the carcinogenic or toxicological profile of Benz(a)anthracene, 8-isopropyl-.

Metabolic Pathways: The specific metabolic pathways and the nature of the metabolites formed from this compound have not been investigated.

Environmental Persistence and Degradation: Detailed studies on its environmental half-life, biodegradation rates, and degradation products are absent.

Synthesis and Analytical Standards: While methods for the synthesis of some substituted benz[a]anthracenes exist, the availability of analytical standards for Benz(a)anthracene, 8-isopropyl- may be limited, hindering its identification and quantification in environmental samples. oup.comnih.govacs.orgbeilstein-journals.org

The absence of this critical information makes it challenging to accurately assess the environmental and health risks associated with this specific PAH. Further research is imperative to fill these knowledge gaps and to build a more comprehensive understanding of the complex world of alkylated PAHs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18 B13808059 BENZ(a)ANTHRACENE, 8-ISOPROPYL- CAS No. 63020-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63020-47-3

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

8-propan-2-ylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-14(2)18-9-5-7-16-12-21-17(13-20(16)18)11-10-15-6-3-4-8-19(15)21/h3-14H,1-2H3

InChI Key

NGMWIFWFBDGYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Benz a Anthracene, 8 Isopropyl

Historical Overview of Benz(a)anthracene (B33201) Synthesis

The synthesis of the benz(a)anthracene core has a rich history, with early methods laying the groundwork for more sophisticated approaches. Classic methods for constructing the tetracyclic framework often involved multi-step sequences starting from simpler aromatic precursors. These included:

Friedel-Crafts Reactions: A cornerstone of aromatic chemistry, this reaction was historically used to append parts of the carbocyclic ring system. For instance, the acylation of a naphthalene (B1677914) derivative with a phthalic anhydride (B1165640) derivative, followed by cyclization and reduction, could yield the benz(a)anthracene skeleton.

Elbs Reaction: This method involves the pyrolysis of an ortho-methyl- or methylene-substituted benzophenone (B1666685) or a related ketone to form a polycyclic aromatic system. While useful, it often requires harsh conditions and can lead to a mixture of products.

Haworth Synthesis: This methodology typically involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by a series of reduction, cyclization, and aromatization steps to build the fused ring system.

One of the earliest documented syntheses of isopropyl homologues of 1:2-benzanthracene (an older nomenclature for benz(a)anthracene) was reported by Cook in 1932. This work provided foundational methods for introducing alkyl groups onto the benz(a)anthracene scaffold.

Specific Synthetic Routes for 8-Isopropylbenz(a)anthracene

The synthesis of 8-isopropylbenz(a)anthracene requires not only the construction of the core benz(a)anthracene structure but also the regioselective introduction of an isopropyl group at the 8-position. This specificity presents a significant synthetic hurdle.

Multi-step Organic Synthesis Approaches

Modern multi-step syntheses often employ a convergent approach, where different fragments of the molecule are synthesized separately and then joined. A plausible, though not explicitly detailed in the literature for this specific isomer, multi-step synthesis could involve the following conceptual steps:

Synthesis of a Substituted Naphthalene Precursor: The synthesis would likely begin with a naphthalene derivative already bearing a functional group that can be converted to or facilitate the introduction of the isopropyl group at the desired position.

Construction of the Fourth Ring: This could be achieved through various methods, including Diels-Alder reactions, palladium-catalyzed cross-coupling reactions, or intramolecular cyclizations.

Introduction or Modification of the Isopropyl Group: If not already present, the isopropyl group would be introduced. This is the most challenging step in terms of regioselectivity.

A historical approach, based on Cook's 1932 work on related isomers, likely involved the reaction of a Grignard reagent derived from an appropriately substituted bromonaphthalene with a ketone, followed by cyclization and aromatization.

Regioselective Isopropyl Group Introduction

Achieving regioselectivity in the isopropylation of the benz(a)anthracene core is non-trivial. The electron density and steric accessibility of the different positions on the benz(a)anthracene ring influence the outcome of electrophilic substitution reactions.

Friedel-Crafts Alkylation: Direct Friedel-Crafts isopropylation of benz(a)anthracene with an isopropyl halide and a Lewis acid catalyst would likely lead to a mixture of isomers, with substitution occurring at the most reactive positions (often the 7- and 12-positions). Achieving selective 8-substitution would be challenging due to the directing effects of the fused ring system. The regioselectivity of Friedel-Crafts reactions on anthracene (B1667546) itself is known to be sensitive to reaction conditions, and this complexity is amplified in the less symmetric benz(a)anthracene system.

Directed Ortho-Metalation: A more controlled approach would involve the use of a directing group. For example, a functional group at the 7-position could direct metalation (lithiation) to the 8-position. The resulting organometallic species could then be quenched with an isopropyl electrophile. This strategy offers a higher degree of regiocontrol.

Synthesis from a Pre-functionalized Ring: A more reliable method involves starting with a precursor that already contains a functional group at the desired 8-position. For instance, the synthesis could start from an 8-bromobenz(a)anthracene. The bromo-substituent could then be converted to an isopropyl group via a cross-coupling reaction, such as a Suzuki or Kumada coupling with an appropriate organoboron or Grignard reagent, or through a Negishi coupling with an organozinc reagent.

Method Description Potential Outcome for 8-Isopropylation
Direct Friedel-Crafts AlkylationReaction of benz(a)anthracene with an isopropyl halide and a Lewis acid.Likely to yield a mixture of isomers, with low selectivity for the 8-position.
Directed Ortho-MetalationUse of a directing group at a neighboring position to guide metalation and subsequent alkylation to the 8-position.Potentially high regioselectivity, but requires a suitable directing group and multi-step process.
Synthesis from 8-Halo PrecursorSuzuki, Kumada, or Negishi coupling of 8-bromobenz(a)anthracene with an isopropyl-containing coupling partner.High regioselectivity, as the position of the isopropyl group is predetermined by the halogen placement.

Novel Synthetic Strategies and Methodological Advancements

Modern organic synthesis has seen the advent of powerful new methods that could be applied to the synthesis of 8-isopropylbenz(a)anthracene.

Palladium-Catalyzed Cross-Coupling Reactions: As mentioned, these are powerful tools for C-C bond formation. A modern approach would likely involve the synthesis of a suitably functionalized naphthalene and a benzene (B151609) derivative, which are then coupled together using a palladium catalyst to form the benz(a)anthracene skeleton. The isopropyl group could be incorporated into one of the starting materials.

C-H Activation/Annulation Cascades: Recent advances in transition-metal-catalyzed C-H activation offer the potential for more atom-economical syntheses. A strategy could involve the palladium-catalyzed tandem C-H activation/bis-cyclization of a propargylic carbonate with a terminal alkyne to construct the tetracyclic benz[a]anthracene framework. nih.gov The regioselectivity of such a process would be crucial.

Synthesis of Key Benz(a)anthracene, 8-Isopropyl- Metabolites and Derivatives

The metabolic activation of PAHs often proceeds through the formation of dihydrodiols and diol epoxides. The synthesis of these metabolites is crucial for toxicological studies.

Diol Synthesis (e.g., dihydrodiols)

The synthesis of dihydrodiols of PAHs can be achieved through several methods. A common strategy involves the oxidation of the parent PAH. For substituted PAHs like 8-isopropylbenz(a)anthracene, the synthesis would target the specific dihydrodiols that are likely to be formed metabolically. The principal metabolic dihydrodiols formed from the parent benz(a)anthracene are the trans-5,6- and trans-8,9-dihydrodiols. nih.gov

A general synthetic approach to a trans-dihydrodiol of 8-isopropylbenz(a)anthracene, for example, the 8,9-dihydrodiol, could involve the following steps:

Epoxidation: The 8,9-double bond of 8-isopropylbenz(a)anthracene would be selectively epoxidized. This can be challenging due to the presence of other reactive double bonds in the molecule. Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are often used for this purpose.

Epoxide Ring Opening: The resulting epoxide is then opened via hydrolysis. This can be done under either acidic or basic conditions to yield the corresponding trans-dihydrodiol. The synthesis of the trans-3,4-dihydrodiol derivatives of dibenz[a,j]anthracene (B1218775) has been described, providing a template for such transformations. nih.gov

Chemoenzymatic methods have also been developed for the synthesis of trans-dihydrodiol derivatives, offering high enantioselectivity.

Diol-Epoxide Synthesis (e.g., bay-region diol epoxides)

The formation of diol epoxides is a critical metabolic activation step for many polycyclic aromatic hydrocarbons (PAHs), often leading to carcinogenic compounds. For 8-isopropylbenz(a)anthracene, the synthesis of its diol epoxides, particularly in the bay-region, is of significant interest for understanding its toxicological profile.

The general strategy for synthesizing bay-region diol epoxides of benz(a)anthracene derivatives involves a multi-step process that can be adapted for the 8-isopropyl analogue. This typically begins with the corresponding dihydrodiol. For instance, the synthesis of the enantiomeric bay-region diol epoxides of benz[a]anthracene has been accomplished, providing a template for the synthesis of the 8-isopropyl derivative. researchgate.netresearchgate.net

A common pathway involves the following conceptual steps:

Synthesis of the Parent Compound : The synthesis of 8-isopropylbenz(a)anthracene would be the initial requirement. This could potentially be achieved through a Friedel-Crafts reaction of a suitable phthalic anhydride derivative with an isopropyl-substituted naphthalene, followed by cyclization, or through a Diels-Alder reaction between a substituted anthracene and a dienophile.

Formation of a Dihydrodiol : The parent 8-isopropylbenz(a)anthracene would then be metabolized (in vitro using liver microsomes) or chemically oxidized to form a trans-dihydrodiol. For benz[a]anthracene, the formation of various dihydrodiols, including the 3,4-dihydrodiol, has been documented. cas.org

Epoxidation of the Diol : The isolated dihydrodiol is then treated with an epoxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), to introduce the epoxide ring across the double bond adjacent to the diol, forming the diol epoxide. The stereochemistry of the resulting diol epoxide (syn or anti) is influenced by the directing effect of the hydroxyl groups of the diol.

Studies on benz[a]anthracene have shown that the bay-region 3,4-diol-1,2-epoxides are particularly mutagenic. cas.org The presence of the 8-isopropyl group is expected to influence the regioselectivity of the initial epoxidation and subsequent enzymatic hydration, potentially altering the distribution of diol and diol epoxide isomers.

Quinone Metabolite Synthesis

Quinones are another important class of PAH metabolites that can contribute to their toxicity through redox cycling and the generation of reactive oxygen species. The synthesis of quinone metabolites of 8-isopropylbenz(a)anthracene, such as the 7,12-dione, is a key objective for toxicological evaluation.

The synthesis of benz(a)anthracene-7,12-dione is well-established and typically involves the oxidation of benz(a)anthracene. acs.orgepa.gov This methodology can be applied to the 8-isopropyl derivative.

General Synthetic Approach:

Starting Material : The synthesis would commence with 8-isopropylbenz(a)anthracene.

Oxidation : The parent compound is treated with a suitable oxidizing agent. Common reagents for this transformation include chromic acid (CrO₃) in acetic acid or other strong oxidants. The oxidation selectively occurs at the meso-anthracenic positions (7 and 12) due to their high reactivity.

The resulting 8-isopropylbenz(a)anthracene-7,12-dione can then be purified and used for further studies. The structure of benz(a)anthracene-7,12-dione has been confirmed by various spectroscopic methods and X-ray crystallography, which would be applicable for the characterization of its 8-isopropyl derivative. acs.orgepa.gov

Isomeric and Stereoisomeric Derivative Synthesis

The synthesis of specific isomers and stereoisomers of 8-isopropylbenz(a)anthracene derivatives is essential for structure-activity relationship studies. This allows for the precise determination of how the position of the isopropyl group and the stereochemistry of functional groups affect biological activity.

The synthesis of isomeric derivatives would involve starting with appropriately substituted precursors. For example, to synthesize a different isomer, one might start with a different isopropyl-substituted naphthalene or a different substituted phthalic anhydride in a Friedel-Crafts approach.

The synthesis of specific stereoisomers, particularly of the diol epoxides, relies on stereoselective synthetic methods. As demonstrated in the synthesis of the enantiomeric bay-region diol epoxides of benz[a]anthracene, chiral resolving agents or asymmetric synthesis techniques can be employed. researchgate.netresearchgate.net

Key strategies include:

Resolution of Racemic Mixtures : A racemic mixture of a key intermediate, such as a dihydrodiol, can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the individual enantiomers.

Asymmetric Synthesis : The use of chiral catalysts or reagents in the key bond-forming or functional group introduction steps can lead directly to the formation of a single enantiomer or a significant enrichment of one enantiomer.

The synthesis and characterization of these specific isomers and stereoisomers provide invaluable tools for probing the mechanisms of toxicity and carcinogenicity of alkylated PAHs.

Environmental Occurrence, Fate, and Transport of Benz a Anthracene, 8 Isopropyl

Sources and Distribution in Environmental Compartments

There is no specific information available in the scientific literature regarding the anthropogenic sources of Benz(a)anthracene (B33201), 8-isopropyl-. While polycyclic aromatic hydrocarbons (PAHs) in general are known to originate from industrial processes and combustion emissions, no studies were found that identify or quantify the emission of this specific isopropyl derivative.

No studies have been identified that document the natural occurrence of Benz(a)anthracene, 8-isopropyl-. Although some parent PAHs are found in natural sources like crude oil, specific data for the 8-isopropyl- variant is not available.

There is a lack of data on the presence of Benz(a)anthracene, 8-isopropyl- in various environmental matrices such as air, water, soil, and sediment. Environmental monitoring studies to date have not specifically reported the detection or concentration of this compound.

Environmental Fate Processes

Specific research on the photochemical degradation mechanisms of Benz(a)anthracene, 8-isopropyl- in the atmosphere is not available. While the photodegradation of the parent compound, benz(a)anthracene, has been studied, these findings cannot be directly extrapolated to the 8-isopropyl- derivative without specific experimental data.

There is no information available regarding the abiotic transformation pathways, such as hydrolysis and oxidation, of Benz(a)anthracene, 8-isopropyl- in aquatic and terrestrial systems. The influence of the isopropyl group on these transformation processes has not been investigated in the available scientific literature.

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific data available for the chemical compound Benz(a)anthracene, 8-isopropyl- regarding its environmental fate, transport, and biodegradation. The majority of available research focuses on its parent compounds, benz(a)anthracene and anthracene (B1667546).

The PubChem database confirms the existence of Benz(a)anthracene, 8-isopropyl- with the chemical formula C21H18, but does not provide information on its environmental behavior. nih.gov

Due to this absence of specific scientific findings for Benz(a)anthracene, 8-isopropyl-, it is not possible to construct a detailed and accurate article based on the requested outline. Extrapolating data from parent compounds would be scientifically unsound, as the addition of an isopropyl group can significantly alter a compound's physical, chemical, and biological properties, including its sorption, volatilization, and susceptibility to microbial degradation.

General information on the parent compound, benz(a)anthracene, indicates that it is subject to microbial degradation. For instance, the fungus Irpex lacteus can transform benz(a)anthracene into metabolites such as benz(a)anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, and phthalic acid. nih.govresearchgate.net Similarly, the bacterium Mycobacterium vanbaalenii strain PYR-1 has been shown to metabolize benz(a)anthracene through various pathways, attacking different positions on the aromatic ring structure. researchgate.netnih.gov Studies have also investigated the degradation of benz(a)anthracene by other microorganisms, including Aspergillus terricola and various bacteria and fungi in co-cultures. researchgate.netimrpress.com

However, none of these studies specifically address the 8-isopropyl derivative. Therefore, key data points required to populate the requested article sections are unavailable:

Biodegradation and Biotransformation Pathways

Microbial Degradation by Bacteria and Fungi:While many microbes are known to degrade benz(a)anthracene, there is no specific mention of the degradation of its 8-isopropyl derivative.

Intermediate Metabolite Characterization:There are no reports identifying the intermediate metabolites produced during the biodegradation of Benz(a)anthracene, 8-isopropyl-.

Without this fundamental scientific data, any attempt to generate the requested article would be speculative and not meet the required standards of accuracy and authoritativeness. Further empirical research is needed to determine the environmental behavior and fate of Benz(a)anthracene, 8-isopropyl-.

Factors Influencing Biodegradation Efficiency (e.g., nutrient availability, presence of co-contaminants)

Nutrient Availability: The biodegradation of PAHs is a nutrient-demanding process. openbiotechnologyjournal.com Microorganisms require essential nutrients, particularly nitrogen and phosphorus, to support their growth and enzymatic activities. The addition of these nutrients can stimulate the degradation of 4-ring PAHs in contaminated soils. openbiotechnologyjournal.com However, the optimal carbon-to-nitrogen-to-phosphorus (C:N:P) ratio can vary depending on the specific microbial community and environmental conditions. Insufficient nutrient levels can be a significant limiting factor in the bioremediation of PAH-contaminated sites.

Presence of Co-contaminants: The presence of other organic compounds and heavy metals can have both positive and negative effects on the biodegradation of 8-isopropylbenz(a)anthracene.

Other PAHs and Organic Compounds: The presence of more readily degradable PAHs, such as naphthalene (B1677914) or phenanthrene (B1679779), can sometimes enhance the degradation of more complex PAHs through a process known as co-metabolism. nih.gov The initial degradation of the simpler compounds can induce the production of enzymes that are also effective against more complex structures. However, in some cases, the presence of multiple PAHs can lead to competitive inhibition, where microorganisms preferentially degrade the more accessible compounds, slowing the degradation of others. nih.gov

Heavy Metals: Co-contamination with heavy metals is common at industrial sites. Heavy metals can be toxic to PAH-degrading microorganisms, inhibiting their growth and metabolic activity. nih.govnih.gov The inhibitory effect depends on the specific metal and its concentration. However, some microbial consortia have shown tolerance to certain heavy metals and can still effectively degrade PAHs in their presence. nih.gov

The following table summarizes key factors influencing the biodegradation of alkylated PAHs, which can be extrapolated to 8-isopropylbenz(a)anthracene:

FactorInfluence on Biodegradation EfficiencyResearch Findings
Nutrient Availability Essential for microbial growth and enzyme production.Addition of nitrogen and phosphorus has been shown to stimulate the degradation of 4-ring PAHs. openbiotechnologyjournal.com
Co-contaminants (Other PAHs) Can enhance degradation (co-metabolism) or cause inhibition.Pre-exposure to simpler PAHs can stimulate the degradation of more complex ones like anthracene. nih.gov
Co-contaminants (Heavy Metals) Generally inhibitory to microbial activity.Certain heavy metals can significantly inhibit the removal of PAHs like phenanthrene and anthracene. nih.gov
Bioavailability Low water solubility and strong sorption to soil limit microbial access.Alkyl substitution generally decreases water solubility, potentially reducing bioavailability. nih.gov
Microbial Population Presence of specific PAH-degrading microorganisms is crucial.Bioaugmentation with specialized microbial consortia can enhance degradation rates. nih.gov

Bioremediation Strategies for Benz(a)anthracene, 8-Isopropyl-Contaminated Sites

Given the likely persistence of 8-isopropylbenz(a)anthracene in the environment, several bioremediation strategies could be employed for the cleanup of contaminated sites. These strategies aim to enhance the natural degradation processes by manipulating environmental conditions or introducing specialized microorganisms. nih.govfrontiersin.org

Biostimulation: This strategy involves the addition of nutrients, such as nitrogen and phosphorus, and sometimes oxygen, to stimulate the growth and activity of the indigenous microbial populations capable of degrading the contaminant. For a compound like 8-isopropylbenz(a)anthracene, which is a high-molecular-weight PAH, enhancing the activity of the native microflora can be a cost-effective approach.

Bioaugmentation: This approach involves the introduction of specific microorganisms or microbial consortia with known capabilities to degrade the target contaminant. nih.gov This is particularly useful when the indigenous microbial population lacks the necessary degradative pathways or when the contamination levels are very high. For 8-isopropylbenz(a)anthracene, a consortium of bacteria and fungi that have demonstrated broad-spectrum PAH degradation capabilities could be effective.

Phytoremediation: This technique uses plants to remove, contain, or degrade contaminants in soil and water. nih.gov Certain plants can stimulate the growth of PAH-degrading microorganisms in their root zone (rhizosphere), a process known as rhizodegradation. While direct uptake and degradation of a complex molecule like 8-isopropylbenz(a)anthracene by plants may be limited, the enhancement of microbial activity in the rhizosphere can contribute to its removal.

The table below outlines potential bioremediation strategies for sites contaminated with 8-isopropylbenz(a)anthracene:

Bioremediation StrategyDescriptionKey Considerations
Biostimulation Addition of nutrients (N, P) and oxygen to enhance the activity of indigenous microorganisms.Cost-effective; success depends on the presence of competent native microbial populations.
Bioaugmentation Introduction of specific PAH-degrading microorganisms or consortia.Can be more effective for recalcitrant compounds; requires careful selection of microbial strains. nih.gov
Phytoremediation (Rhizodegradation) Use of plants to stimulate microbial degradation in the root zone.An environmentally friendly approach; effectiveness depends on plant species and soil conditions. nih.gov
Composting A controlled biological process that uses microorganisms to decompose organic matter, including PAHs.Can be effective for treating excavated contaminated soil (ex-situ).
Landfarming Contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity through aeration and nutrient addition.A relatively simple and low-cost ex-situ method. nih.gov

Molecular Interactions and Biological Mechanisms of Benz a Anthracene, 8 Isopropyl

Metabolic Activation and Detoxification Pathways

The biotransformation of PAHs generally proceeds through two main phases. Phase I metabolism introduces or exposes functional groups, typically through oxidation, while Phase II metabolism involves conjugation of these groups with endogenous molecules to facilitate excretion. For benz(a)anthracene (B33201) and its derivatives, two primary activation pathways have been identified: the diol epoxide pathway and the aldo-keto reductase (AKR) pathway.

The initial and rate-limiting step in the metabolic activation of PAHs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net In extrahepatic tissues, CYP1A1 and CYP1B1 are considered the major enzymes responsible for this activation. nih.gov These enzymes are inducible by PAHs themselves through the arylhydrocarbon receptor (AhR), meaning exposure to these compounds can increase their own metabolism. nih.gov

For 8-isopropylbenz(a)anthracene, CYP1A1, CYP1A2, and CYP1B1 are the likely enzymes to initiate Phase I metabolism. They introduce an oxygen atom across a double bond to form an epoxide. This initial oxidation is a crucial step that sets the stage for further metabolic transformations.

The epoxides formed by CYP enzymes are highly reactive and can undergo several fates. They can rearrange non-enzymatically to form phenols or be detoxified through conjugation with glutathione. Alternatively, and of key importance for the activation pathway, these epoxides can be hydrolyzed by the enzyme epoxide hydrolase to form trans-dihydrodiols. researchgate.net In the metabolism of the parent compound, benz(a)anthracene, several dihydrodiols are formed, including the benz(a)anthracene-trans-1,2-dihydrodiol, 3,4-dihydrodiol, 8,9-dihydrodiol, and 10,11-dihydrodiol. Phenolic metabolites are also produced during this process.

The position of the initial epoxidation by CYP enzymes is not random; it is governed by the principles of regio- and stereoselectivity. The electronic properties and structure of the PAH molecule influence where the enzymatic attack occurs. For 8-isopropylbenz(a)anthracene, the presence of a bulky isopropyl group at the 8-position would sterically hinder enzymatic activity at the adjacent 8,9- double bond. This would likely shift the metabolic focus to other, more accessible regions of the molecule, such as the 1,2-, 3,4-, and 10,11-positions, leading to a specific profile of dihydrodiol metabolites.

Epoxide hydrolases (EHs) are critical enzymes that catalyze the hydrolysis of reactive epoxides to their corresponding trans-dihydrodiols. wikipedia.orgnih.gov This reaction is generally considered a detoxification step because it converts a highly electrophilic epoxide into a less reactive diol. wikipedia.org However, in the context of PAH metabolism, this step is a prerequisite for the formation of the ultimate carcinogenic metabolites, the diol epoxides. Microsomal epoxide hydrolase (mEH or EPHX1) is the primary enzyme responsible for this conversion in the PAH activation pathway. nih.gov

The dihydrodiol products of epoxide hydrolase activity can serve as substrates for a second round of oxidation by CYP enzymes. nih.gov This reaction forms a diol epoxide, a highly reactive molecule considered the ultimate carcinogen for many PAHs. The "bay-region" theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay" in the molecule are particularly carcinogenic. researchgate.net For benz(a)anthracene, this corresponds to the formation of a diol epoxide at the 1,2,3,4-ring, specifically the benz(a)anthracene-3,4-diol-1,2-epoxide. oup.comnih.gov

However, activation can also occur via non-bay region diol epoxides. Studies on benz(a)anthracene have shown that DNA adducts can be formed from an 8,9-diol-10,11-epoxide, indicating that metabolic activation can occur in the 8,9,10,11-ring of the molecule. nih.gov The presence of the 8-isopropyl group would likely influence the relative formation of bay-region versus non-bay region diol epoxides.

Metabolic Pathway StepKey EnzymesReactantProductSignificance
Initial Oxidation CYP1A1, CYP1A2, CYP1B18-Isopropylbenz(a)anthraceneArene EpoxidesActivates the inert PAH molecule.
Hydration Epoxide Hydrolase (mEH)Arene Epoxidestrans-DihydrodiolsForms the precursor to diol epoxides.
Second Oxidation CYP1A1, CYP1B1trans-DihydrodiolsDiol Epoxides (Bay & Non-Bay)Forms highly reactive ultimate carcinogens.

An alternative pathway for the metabolic activation of PAHs involves the aldo-keto reductase (AKR) superfamily of enzymes. pnas.org AKRs can oxidize the trans-dihydrodiol metabolites to produce unstable catechols, which then auto-oxidize to form electrophilic and redox-active o-quinones. frontiersin.orgacs.org Human AKR enzymes, including AKR1A1 and AKR1C1–AKR1C4, are capable of catalyzing this oxidation. acs.org

These o-quinones are reactive species that can form DNA adducts. Furthermore, they can participate in futile redox cycling, where they are reduced back to catechols by reductases (including AKRs themselves) in an NADPH-dependent manner. acs.org This cycle generates reactive oxygen species (ROS), such as superoxide anions, which can cause oxidative DNA damage. frontiersin.orgnih.gov For 8-isopropylbenz(a)anthracene, the trans-dihydrodiols formed at various positions could be substrates for AKRs, leading to the formation of o-quinones, ROS production, and subsequent oxidative stress.

Enzyme FamilyFunction in PAH MetabolismResulting ProductsBiological Consequence
Cytochrome P450 (CYP) Initial oxidation of PAHs and subsequent oxidation of dihydrodiols.Epoxides, Phenols, Diol EpoxidesFormation of reactive intermediates that can bind to DNA.
Epoxide Hydrolase (EH) Hydration of epoxides.trans-DihydrodiolsPrepares the molecule for further activation by CYPs.
Aldo-Keto Reductase (AKR) Oxidation of trans-dihydrodiols.o-QuinonesGeneration of reactive oxygen species (ROS) and oxidative DNA damage.

Phase II Conjugation Pathways (e.g., glucuronidation, sulfation, glutathione conjugation)

Following Phase I metabolism, which introduces or exposes functional groups on the benz(a)anthracene structure, Phase II conjugation reactions increase the water solubility of the metabolites, facilitating their detoxification and excretion. The primary pathways for benz(a)anthracene derivatives involve glutathione conjugation, glucuronidation, and sulfation.

Glutathione Conjugation: This is a crucial detoxification pathway for the reactive epoxide metabolites of benz(a)anthracene. The reaction is catalyzed by glutathione S-transferases (GSTs), which conjugate the electrophilic epoxides with the tripeptide glutathione. Studies on benz(a)anthracene have shown that its diol epoxides are substrates for GSTs. For instance, metabolites such as the "K-region" 5,6-epoxide and diol-epoxides formed at the 8,9,10,11-bay region readily form glutathione conjugates. In fish cell lines, a significant portion of benzo[a]pyrene-7,8-diol, a metabolite analogous to those of benz[a]anthracene, is converted to glutathione conjugates nih.gov.

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to hydroxylated metabolites of benz(a)anthracene. Phenolic metabolites are common substrates for this pathway. Research on the related polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene demonstrates that its phenolic metabolites undergo extensive glucuronidation nih.govaacrjournals.org. In studies with fish cells, the formation of glucuronic acid conjugates was an effective method of preventing the further activation of diol metabolites nih.gov.

Sulfation: Mediated by sulfotransferase (SULT) enzymes, this pathway involves the addition of a sulfonate group to hydroxylated metabolites, further increasing their water solubility. Evidence for this pathway includes the chemical identification of sulfate conjugates, such as Benz(a)anthracene-7-methanol, 7-(hydrogen sulfate) nih.gov. General chemical principles for aromatic hydrocarbons also indicate that sulfonation can occur on the benzene (B151609) nucleus of the benz[a]anthracene molecule noaa.gov.

Table 1: Key Phase II Conjugation Pathways for Benz(a)anthracene Metabolites

Conjugation Pathway Enzyme Family Substrate (Metabolite Type) Product
Glutathione Conjugation Glutathione S-transferases (GSTs) Epoxides, Diol Epoxides Glutathione Conjugates
Glucuronidation UDP-glucuronosyltransferases (UGTs) Phenols, Diols Glucuronide Conjugates
Sulfation Sulfotransferases (SULTs) Hydroxylated Metabolites Sulfate Conjugates

Molecular Mechanisms of Genotoxicity

The genotoxicity of benz(a)anthracene is primarily attributed to the metabolic activation of the parent compound into reactive intermediates that can covalently bind to DNA, forming adducts. This process is a critical initiating event in chemical carcinogenesis epa.govepa.gov.

DNA Adduct Formation

Metabolic activation of benz(a)anthracene by cytochrome P450 enzymes produces highly reactive diol epoxides epa.govnih.gov. These electrophilic metabolites can attack nucleophilic sites on DNA bases, leading to the formation of bulky covalent adducts nih.govresearchgate.net. The formation of these adducts is considered a primary mechanism of PAH-induced carcinogenesis nih.gov. Studies on the potent derivative 7,12-dimethylbenz[a]anthracene (DMBA) show that it binds to the DNA of numerous organs, with the major adduct resulting from the reaction of a bay-region diol-epoxide nih.gov. The level of DNA adduct formation is considered a necessary, though not solely sufficient, step for cancer induction nih.gov.

The primary targets for benz(a)anthracene diol epoxides on DNA are the exocyclic amino groups of purine bases, particularly guanine and adenine.

Guanine Adducts: The N² position of guanine is a major site of adduction. The major DNA adduct for many PAHs, including benzo[a]pyrene, is formed between the diol epoxide and the N²-deoxyguanosine nih.gov. For derivatives like DMBA, adducts derived from deoxyguanosine are consistently identified as major products nih.gov.

Adenine Adducts: The N⁶ position of adenine is another significant target. Studies have employed oligonucleotides containing site-specific N⁶ adenine-benz[a]anthracene diol epoxide adducts to investigate their biological consequences nih.gov.

In addition to these, other minor adducts with deoxycytidine have also been reported nih.gov.

Table 2: Common DNA Adducts of Benz(a)anthracene Metabolites

DNA Base Position of Adduction Metabolite
Guanine N² position Bay-region diol epoxide
Adenine N⁶ position Bay-region diol epoxide
Guanine C8 position Other reactive metabolites
Cytosine Various Minor adducts

The formation of DNA adducts is a highly stereospecific process. Benz(a)anthracene is metabolized to diol epoxides that can exist as different stereoisomers (enantiomers and diastereomers). The specific stereochemistry of the diol epoxide profoundly influences its reactivity with DNA, the conformation of the resulting adduct, and its ultimate biological activity nih.govacs.org. For example, the mutagenic frequency of bay-region benz[a]anthracene lesions is dependent on the stereochemistry at the bond where the adduct is formed nih.gov. The orientation of the bulky hydrocarbon portion relative to the DNA helix is determined by the stereoisomer involved, which in turn affects the degree to which it distorts the DNA structure acs.org.

To understand the structural and dynamic consequences of DNA adduct formation, computational methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are employed chemrxiv.orgescholarship.org. These simulations provide insights into how a specific adduct perturbs the local DNA structure, stability, and its interaction with cellular machinery.

MD simulations can model the behavior of a DNA duplex containing an adduct over time, revealing conformational preferences, such as whether the PAH moiety intercalates into the DNA base stack or resides in the minor or major groove acs.orgescholarship.org. Free energy perturbation methods can be used to compare the binding affinity of different PAH adducts within a specific DNA sequence, offering clues into their relative genotoxic potential escholarship.org. These computational approaches help to link the three-dimensional structure of a DNA adduct to its biological effects, such as its potential to cause mutations or be recognized by repair enzymes chemrxiv.org.

The presence of bulky benz(a)anthracene-DNA adducts presents a significant challenge to cellular processes that rely on the DNA template.

Impact on Replication: These adducts can act as physical blocks to the DNA polymerase machinery, stalling or arresting DNA replication researchgate.net. This blockage can lead to the collapse of the replication fork and potentially cell death. In some cases, specialized translesion synthesis (TLS) polymerases may bypass the lesion, but this process is often error-prone and can introduce mutations into the DNA sequence nih.gov. Studies have shown that bay-region adducts of benz[a]anthracene can block replication to a significant degree nih.gov.

Impact on Repair Mechanisms: The cell possesses several DNA repair pathways to remove such damage. The primary mechanism for removing bulky adducts from PAHs is Nucleotide Excision Repair (NER) researchgate.net. The NER machinery recognizes the helical distortion caused by the adduct, excises the damaged segment of DNA, and synthesizes a new, correct strand using the undamaged strand as a template. If these adducts are not repaired before the cell divides, they can lead to permanent mutations, a key step in the initiation of cancer researchgate.net.

Oxidative DNA Damage via Reactive Oxygen Species (ROS) Generation

The metabolism of polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene can lead to the formation of reactive intermediates that generate reactive oxygen species (ROS), contributing to oxidative DNA damage. nih.gov ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids within a cell. nih.govyoutube.com This process represents a significant pathway of PAH-induced carcinogenesis, separate from the formation of bulky DNA adducts. nih.gov The generation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress and subsequent cellular damage. nih.govepa.gov DNA damage resulting from ROS can trigger the production of more ROS, creating a feedback loop that amplifies the damage. researchgate.net

A key mechanism for ROS generation by metabolites of benz(a)anthracene involves the redox cycling of its o-quinone derivatives. nih.gov For the parent compound, benz(a)anthracene, a metabolite known as benz(a)anthracene-3,4-dione (BA-3,4-dione), which is an o-quinone, has been shown to induce oxidative DNA damage. nih.govacs.org This process occurs when the quinone is reduced to a semiquinone radical by enzymes such as cytochrome P450 reductase. nih.gov

This semiquinone radical can then react with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This cycle can repeat, leading to the continuous production of superoxide anions. These superoxide anions can then be converted to other more potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can directly damage DNA. nih.gov This redox cycling, particularly in the presence of transition metals like copper, is an efficient pathway for producing the ROS that cause oxidative lesions in DNA. acs.orgnih.gov

The ROS generated through processes like quinone redox cycling can inflict various types of damage on DNA. youtube.com Guanine is the most easily oxidized of the four DNA bases. youtube.comresearchgate.net A primary and well-studied form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-Oxo-dGuo). nih.govacs.orgresearchgate.net The presence of 8-Oxo-dGuo is a widely recognized biomarker of oxidative DNA damage. researchgate.net This lesion is mutagenic because it can mispair with adenine during DNA replication, leading to G-to-T transversions. embopress.org

Studies on benz(a)anthracene metabolites have confirmed their ability to cause the formation of 8-Oxo-dGuo. nih.govacs.orgnih.gov In addition to base modifications, ROS can lead to the formation of apurinic/apyrimidinic (AP) sites, also known as abasic sites. acs.orgnih.gov These sites are locations in the DNA backbone where a purine or pyrimidine base has been lost, destabilizing the DNA structure. acs.org Research has shown that PAH o-quinones, under redox-cycling conditions, can produce significant amounts of both 8-Oxo-dGuo and abasic sites. acs.orgnih.gov

Table 1: Types of Oxidative DNA Damage Induced by Benz(a)anthracene Metabolites

Type of DamageDescriptionPrecursor
8-Oxo-dGuoAn oxidized derivative of deoxyguanosine, a common biomarker for oxidative stress. researchgate.netGuanine
Abasic (AP) SitesA location in the DNA that has lost a purine or pyrimidine base. acs.orgPurine/Pyrimidine Bases
Oxidized PyrimidinesOxidative damage to cytosine or thymine bases. acs.orgPyrimidine Bases

Chromosomal Aberrations and Sister Chromatid Exchange Induction

Exposure to certain chemical mutagens and carcinogens, including some PAHs, can lead to larger-scale genetic damage, such as chromosomal aberrations and sister chromatid exchanges (SCEs). nih.govresearchgate.net Chromosomal aberrations are abnormalities in the structure or number of chromosomes, while SCEs are exchanges of genetic material between the two identical sister chromatids of a duplicated chromosome. An elevated rate of SCE is often used as a sensitive indicator of genotoxic exposure. researchgate.net

While direct studies on 8-isopropyl-benz(a)anthracene are limited, research on related PAHs has demonstrated their capacity to induce these cytogenetic changes. For instance, 7,12-dimethylbenz(a)anthracene (DMBA) is a known inducer of both chromosomal aberrations and SCEs in cultured hamster cells. researchgate.net The ability of a chemical to cause such damage is a critical factor in its classification as a mutagen. nih.gov These effects are often linked to the metabolic activation of the parent compound into reactive intermediates that damage DNA, leading to errors during DNA replication and cell division.

Aryl Hydrocarbon Receptor (AHR) Activation and Gene Regulation

The biological effects of many PAHs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AHR). nih.govnih.gov The AHR is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental chemicals. researchgate.net Upon binding a suitable ligand, the AHR translocates to the nucleus and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. researchgate.net

Ligand Binding and AHR Activation

Many PAHs, including benz(a)anthracene and benzo(a)pyrene, are known to be potent ligands and activators of the AHR. nih.govnih.gov The binding of a PAH ligand to the AHR in the cytoplasm causes a conformational change, leading to the dissociation of chaperone proteins. This allows the activated AHR to move into the nucleus and form a heterodimer with the AHR Nuclear Translocator (ARNT). researchgate.net This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. researchgate.net This binding event initiates the transcription of these AHR-regulated genes. The strength and duration of AHR activation can vary between different PAHs, depending on factors like their binding affinity and metabolic stability. nih.gov

AHR-Mediated Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1B1)

A primary consequence of AHR activation by PAHs is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are critical components of the phase I metabolic pathway that hydroxylates PAHs, which is generally the first step in their detoxification and elimination. However, this metabolic activation can also convert parent PAHs into more toxic and carcinogenic intermediates, such as dihydrodiol-epoxides and quinones. nih.gov

Studies have shown that exposure to PAHs like benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene leads to a strong induction of CYP1A1 and CYP1B1 in various tissues, a response that is dependent on a functional AHR. nih.gov The induction of these specific enzymes is a hallmark of exposure to AHR agonists. researchgate.netsigmaaldrich.com Therefore, while the AHR pathway is a defense mechanism against chemical exposure, it also plays a paradoxical role in the metabolic activation of certain PAHs to their ultimate carcinogenic forms. nih.govnih.gov

Table 2: Key Genes Regulated by AHR Activation

GeneEnzymeFunctionInducer Examples
CYP1A1Cytochrome P450 1A1Xenobiotic metabolism, procarcinogen activation. nih.govBenzo(a)pyrene, 7,12-dimethylbenz(a)anthracene nih.gov
CYP1B1Cytochrome P450 1B1Xenobiotic and steroid metabolism, procarcinogen activation. nih.govBenzo(a)pyrene, 7,12-dimethylbenz(a)anthracene nih.gov

Downstream Gene Expression Modulation and Cellular Responses

The interaction of Benz(a)anthracene, 8-isopropyl- with cellular systems is expected to initiate a cascade of molecular events, beginning with the activation of specific cellular receptors. Polycyclic aromatic hydrocarbons (PAHs), including the parent compound benz(a)anthracene, are known to be potent ligands for the aryl hydrocarbon receptor (AHR). acs.orgscielo.org.mx The AHR is a ligand-activated transcription factor that, upon binding with a PAH, translocates to the nucleus and dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), leading to the altered expression of a suite of target genes. acs.org

A primary consequence of AHR activation is the induced expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. scielo.org.mx These enzymes are integral to the metabolic activation of PAHs, a process that, while intended for detoxification, can also lead to the formation of highly reactive, genotoxic metabolites. scielo.org.mx Beyond metabolic enzymes, AHR activation can influence a wide array of cellular processes by modulating genes involved in cell cycle control, apoptosis, and cellular signaling pathways.

For instance, studies on the related compound 7,12-dimethylbenz(a)anthracene (DMBA) have demonstrated its ability to regulate the expression of key apoptosis-related genes such as Fas ligand (FasL) and B-cell lymphoma-2 (Bcl-2). cellmolbiol.org It is plausible that 8-isopropyl-benz(a)anthracene could trigger similar responses, leading to an imbalance in the cellular life and death cycle. The cellular responses to exposure can range from attempts at detoxification and DNA repair to the initiation of programmed cell death (apoptosis) if the cellular damage is too extensive to be repaired. Chronic exposure and the resulting genomic instability can ultimately lead to carcinogenic transformation. nih.gov

Gene Target Category Potential Effect of 8-Isopropyl-Benz(a)anthracene Exposure Governing Mechanism
Metabolic Enzymes Upregulation of CYP1A1, CYP1B1AHR/ARNT binding to XREs
Apoptosis Regulators Modulation of Bcl-2 and FasL expressionAHR-dependent and independent signaling
Cell Cycle Control Disruption of normal cell cycle progressionResponse to DNA damage and cellular stress
DNA Repair Induction of DNA repair pathway genesCellular response to adduct formation

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The biological activity of PAHs is intimately linked to their chemical structure. SAR and QSAR studies are crucial for understanding how specific structural modifications, such as the addition of an isopropyl group, influence the toxicological profile of the parent compound, benz(a)anthracene.

The metabolic activation of benz(a)anthracene is a prerequisite for its carcinogenicity. nih.gov This process involves enzymatic conversion to reactive intermediates, primarily diol epoxides, which can covalently bind to DNA to form adducts. The position and nature of alkyl substituents can significantly alter the rate and pathway of this metabolic activation.

The genotoxic potency of a PAH derivative is directly correlated with its molecular structure, which dictates its ability to be metabolically activated and to form stable DNA adducts. For alkyl-substituted PAHs, the position of the substituent is critical. Substitution in certain regions can enhance genotoxicity, while in others it may decrease it. wur.nl

The genotoxicity of 8-isopropyl-benz(a)anthracene would be influenced by how the isopropyl group affects the electronic properties and three-dimensional shape of the molecule. These factors determine the molecule's affinity for the AHR and its fit within the active sites of metabolizing enzymes like CYP1A1 and CYP1B1. Studies on monomethyl-substituted benzo[a]pyrenes reveal that the position of the methyl group can either increase or decrease mutagenic potency. wur.nl By analogy, the isopropyl group at the 8-position of benz(a)anthracene likely modifies its genotoxic potential relative to the unsubstituted parent compound, although specific experimental data on this isomer is limited.

Structural Feature Influence on Genotoxicity
Parent Ring System Benz(a)anthracene core is a known pro-carcinogen. nih.gov
Isopropyl Group Bulky alkyl group that can alter metabolic pathways.
Position of Substitution (C8) Influences steric hindrance and electronic properties, affecting enzyme interaction.

In the absence of extensive empirical data for 8-isopropyl-benz(a)anthracene, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models serve as valuable predictive tools. europa.euresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

These models utilize molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties—to predict endpoints like genotoxicity and carcinogenicity. researchgate.net For PAHs, relevant descriptors often include parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

By inputting the structure of 8-isopropyl-benz(a)anthracene into validated QSAR models for PAHs, it is possible to estimate its potential for AHR activation, metabolic activation, and genotoxicity. nih.gov Software programs like MultiCASE and Derek have been used to build models for various toxicity endpoints. europa.eu These computational approaches allow for the prioritization of chemicals for further toxicological testing and aid in risk assessment by providing predictions of biological activity based on chemical structure alone.

Analytical Methodologies for Benz a Anthracene, 8 Isopropyl and Its Metabolites in Environmental and Biological Matrices

Sample Preparation Techniques

Effective sample preparation is critical for the analysis of Benz(a)anthracene (B33201), 8-isopropyl-, as it involves extracting the target analyte from the sample matrix and removing interfering compounds that could compromise the accuracy of subsequent chromatographic analysis. nih.gov Given the lipophilic nature of PAHs, these steps are essential to isolate them from fats, oils, and other matrix components. d-nb.info

Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The initial step in the analytical workflow is the extraction of the analyte from the sample. The choice of method depends on the matrix type, the required detection limits, and practical considerations like solvent consumption and sample throughput.

Liquid-Liquid Extraction (LLE): A conventional and widely used technique, LLE separates compounds based on their differential solubilities in two immiscible liquid phases. For extracting Benz(a)anthracene, 8-isopropyl- from aqueous samples, a non-polar organic solvent such as dichloromethane (B109758) or hexane (B92381) is typically used. mdpi.com The hydrophobic nature of the PAH drives its partitioning from the aqueous phase into the organic solvent. mdpi.com While effective, LLE can be labor-intensive and often requires large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, widely used for extracting PAHs from environmental samples. mdpi.com This technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com Benz(a)anthracene, 8-isopropyl-, being a non-polar compound, is retained on a non-polar sorbent (like C18-bonded silica) while the polar matrix components pass through. The analyte is then eluted with a small volume of an appropriate organic solvent. SPE offers several advantages, including higher sample concentration factors, reduced solvent usage, and the potential for automation. d-nb.infonih.gov

Other Extraction Techniques: For solid and semi-solid matrices, other techniques are often employed:

Soxhlet Extraction: A classic method for extracting PAHs from solid samples using a continuous solvent cycling process.

Sonication: Utilizes ultrasonic waves to facilitate the extraction of the analyte from the sample into a solvent.

Supercritical Fluid Extraction (SFE): A green analytical technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a powerful alternative to conventional liquid extraction methods. taylorfrancis.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an initial extraction with acetonitrile (B52724) followed by a cleanup step, and has been adapted for PAH analysis in various matrices, including soil and herbal plants. nih.govmdpi.com

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquidsDichloromethane, Hexane, Toluene mdpi.comSimple, well-establishedRequires large solvent volumes, can be time-consuming nih.gov
Solid-Phase Extraction (SPE)Selective adsorption onto a solid phaseAcetonitrile, Methanol (B129727) (for elution)Reduced solvent use, high recovery, easily automated d-nb.infoCan be affected by matrix clogging
QuEChERSAcetonitrile extraction followed by dispersive SPE cleanupAcetonitrileFast, simple, low solvent use nih.govMethod optimization may be needed for specific matrices

Cleanup and Fractionation Strategies

Following extraction, the resulting extract is often still too complex for direct chromatographic analysis. A cleanup step is essential to remove co-extracted matrix interferences that can affect analytical accuracy and instrument performance.

Column Chromatography: This is a common cleanup technique where the sample extract is passed through a column packed with an adsorbent like silica gel or alumina. These polar materials retain polar interfering compounds while allowing the non-polar Benz(a)anthracene, 8-isopropyl- to pass through with a non-polar solvent. This method is effective for separating PAHs from other compound classes. uctm.edu

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly useful for removing large molecular weight interferences, such as lipids and triglycerides, from biological and food samples before PAH analysis. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): Often used as the cleanup step in the QuEChERS method, d-SPE involves adding a sorbent directly to the sample extract. encyclopedia.pub After shaking and centrifugation, the cleaned supernatant is ready for analysis. encyclopedia.pub

Chromatographic Separation Methods

Chromatography is the core of the analytical process, providing the necessary separation of Benz(a)anthracene, 8-isopropyl- from other structurally similar PAHs and remaining matrix components. The separation of PAH isomers, which often have similar physical and chemical properties, is a significant analytical challenge. separationmethods.comdigitellinc.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of PAHs. taylorfrancis.com It is well-suited for separating volatile and thermally stable compounds like Benz(a)anthracene, 8-isopropyl-.

The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5 or Rtx-5ms). The choice of column is critical for resolving isomers. For instance, standard GC methods may not fully resolve pairs like chrysene (B1668918) and benz(a)anthracene, which often requires specialized columns or different analytical approaches. epa.gov A study on wood smoke analysis used a DB-5 column and further subfractionation with a liquid crystal capillary column to identify specific cyclopentafused isomers of benz(a)anthracene. nih.gov

For detection, a mass spectrometer is frequently used, offering high selectivity and sensitivity. Operating in selected ion monitoring (SIM) mode allows for the specific detection of target compounds, while tandem mass spectrometry (MS/MS) provides even greater specificity by monitoring specific fragmentation transitions, which is crucial for complex matrices. uctm.edursc.org

GC ParameterTypical SpecificationPurpose
ColumnCapillary, 30-60 m length, 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) nih.govSeparates analytes based on boiling point and polarity.
Carrier GasHelium or HydrogenTransports the sample through the column.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for trace analysis.
DetectorMass Spectrometry (MS or MS/MS) uctm.eduProvides sensitive and selective detection and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective and widely used method for PAH analysis, offering unique selectivity for separating isomers that can be challenging to resolve by GC. nih.gov The most common approach is reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.

For the separation of Benz(a)anthracene, 8-isopropyl-, a C18 column is typically employed. cdc.gov These columns provide excellent separation for hydrophobic compounds like PAHs. sielc.com The separation is achieved by running a gradient of a polar solvent (like water) and a less polar organic solvent (like acetonitrile), which allows for the sequential elution of PAHs with increasing hydrophobicity. separationmethods.comrestek.com

Detection in HPLC is often performed using ultraviolet (UV) or fluorescence (FL) detectors. Fluorescence detection is particularly advantageous for many PAHs, including the benz(a)anthracene structure, as it offers exceptional sensitivity and selectivity, allowing for detection at very low concentrations. cdc.govresearchgate.net

HPLC ParameterTypical SpecificationPurpose
ColumnReversed-phase C18, 150-250 mm length, 4.6 mm ID, 5 µm particle size cdc.govSeparates analytes based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and Water mdpi.comElutes compounds in order of increasing retention.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation.
DetectorFluorescence (FL) or UV cdc.govProvides highly sensitive and selective detection of PAHs.

Advanced Chromatographic Techniques (e.g., UPLC, multidimensional GC)

To meet the challenges of analyzing trace levels of PAHs in highly complex samples, more advanced chromatographic techniques are employed.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. This enhanced resolving power is beneficial for separating closely related isomers of alkylated PAHs.

Multidimensional Gas Chromatography (GCxGC): Comprehensive two-dimensional gas chromatography (GCxGC) provides a substantial increase in separation power compared to single-column GC. nih.gov This technique uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). The enhanced chromatographic resolution allows for the separation of target analytes from complex matrix interferences, which is particularly valuable for analyzing petroleum-contaminated samples or complex environmental extracts containing numerous PAH isomers. nih.govdtu.dk

Detection and Quantification Techniques

The detection and quantification of Benz(a)anthracene, 8-Isopropyl- and its metabolites in complex environmental and biological matrices necessitate highly sensitive and selective analytical methodologies. The inherent properties of polycyclic aromatic hydrocarbons (PAHs), such as their aromaticity and potential to form metabolites, dictate the choice of analytical techniques. Methodologies often involve a combination of chromatographic separation to isolate the target analytes from complex mixtures, followed by detection using various spectrometric and spectroscopic techniques.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a cornerstone technique for the analysis of PAHs and their derivatives due to its high sensitivity, selectivity, and ability to provide structural information. It is frequently coupled with gas chromatography (GC) or liquid chromatography (LC) for enhanced separation and analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile PAHs. cdc.gov For Benz(a)anthracene, 8-Isopropyl-, the sample would first be subjected to an extraction and cleanup procedure to remove interfering matrix components. The extract is then injected into the GC, where the compound is separated from other components based on its boiling point and interaction with the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification, while the molecular ion peak at m/z 270.37 would confirm the compound's identity. nih.gov Quantification is achieved by comparing the response of the target analyte to that of an internal standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for analyzing less volatile metabolites of Benz(a)anthracene, 8-Isopropyl-. Reversed-phase HPLC is commonly used for separation. chromatographyonline.com Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often the preferred ionization techniques for PAHs in LC-MS. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions (Selected Reaction Monitoring, SRM), which is crucial for detecting trace levels of the compound and its metabolites in complex biological samples like urine or tissue extracts. nih.gov

Technique Typical Parameters and Applications
GC-MS Application: Analysis of the parent compound in environmental samples (air, soil, water). researchgate.netIonization: Electron Ionization (EI).Separation: Capillary column (e.g., 5% phenyl-methylpolysiloxane).Detection: Selected Ion Monitoring (SIM) of characteristic ions for quantification.
LC-MS/MS Application: Analysis of hydroxylated and other polar metabolites in biological fluids (urine, plasma). nih.govIonization: APCI or APPI.Separation: Reversed-phase C18 column. chromatographyonline.comDetection: Selected Reaction Monitoring (SRM) for specific precursor-to-product ion transitions, providing high selectivity and sensitivity.

High-resolution mass spectrometry (HRMS), often coupled with LC and Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable for the identification of unknown metabolites. chemrxiv.org HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of an unknown compound. chemrxiv.org This capability is critical for elucidating metabolic pathways of Benz(a)anthracene, 8-Isopropyl-. For instance, HRMS can distinguish between different metabolic modifications that result in the same nominal mass but have different elemental formulas. This precision is vital for tentatively identifying metabolites like hydroxylated, diol, and epoxide derivatives before confirming their structure with authentic standards.

Potential Metabolite Molecular Formula Monoisotopic Mass Description
8-Isopropyl-benz(a)anthracene (Parent)C₂₁H₁₈270.14085The original compound.
Hydroxy-8-isopropyl-benz(a)anthraceneC₂₁H₁₈O286.13577Result of Phase I metabolism, addition of a hydroxyl group.
8-Isopropyl-benz(a)anthracene-dihydrodiolC₂₁H₂₀O₂304.14633Formed by the action of epoxide hydrolase on an epoxide intermediate.

Spectroscopic Methods (e.g., NMR, UV-Vis, FTIR)

While chromatographic methods coupled with mass spectrometry or fluorescence are used for quantification, spectroscopic methods provide critical structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H and ¹³C NMR would be used to confirm the structure of synthesized 8-isopropyl-benz(a)anthracene and to identify the exact position of metabolic modifications (e.g., hydroxylation) on the aromatic ring of its metabolites.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantification and is based on the absorption of light by the π-electron system. The UV spectrum of a PAH is characterized by several absorption bands, providing a degree of identification. It is often used as a detector for HPLC, although it is generally less sensitive and selective than fluorescence detection for PAHs.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule. For metabolites of 8-isopropyl-benz(a)anthracene, FTIR would be useful for identifying the presence of hydroxyl (-OH) groups from metabolic oxidation, which would show characteristic absorption bands in the infrared spectrum.

Specialized Methodologies for DNA Adduct Detection

A key aspect of assessing the genotoxicity of PAHs is the measurement of their DNA adducts—covalent bonds formed between reactive metabolites and DNA. nih.gov The detection of these adducts is analytically challenging due to their extremely low concentrations in biological samples (often at levels of one adduct per 10⁷ to 10⁹ normal nucleotides). berkeley.edu Several highly sensitive techniques have been developed for this purpose.

³²P-Postlabeling Assay: This is a highly sensitive method that does not require prior knowledge of the adduct structure. nih.gov DNA is enzymatically digested to nucleotides, and the adducted nucleotides are then radiolabeled with ³²P. The labeled adducts are separated by thin-layer chromatography (TLC) or HPLC and detected by their radioactivity. The sensitivity can reach one adduct per 10⁸-10¹⁰ nucleotides.

Immunoassays: These methods use antibodies that specifically recognize and bind to certain PAH-DNA adducts. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify adduct levels. While often very sensitive, their specificity depends entirely on the antibody used.

Mass Spectrometry-Based Methods: LC-MS/MS is increasingly considered the gold standard for adduct analysis due to its high specificity and sensitivity. chemrxiv.orgmdpi.com The method involves the enzymatic digestion of DNA to nucleosides, followed by LC separation and detection of the adducted nucleosides by MS/MS. This technique can provide structural confirmation of the adduct and is highly quantitative.

Method Principle Sensitivity Advantages Limitations
³²P-Postlabeling Enzymatic digestion of DNA followed by ³²P-labeling of adducted nucleotides and separation by chromatography. nih.gov1 adduct per 10⁸-10¹⁰ nucleotides.Extremely sensitive; does not require prior knowledge of the adduct.Does not provide direct structural information on the adduct.
Immunoassays (ELISA) Use of specific antibodies to detect and quantify PAH-DNA adducts.High sensitivity.Can be high-throughput and cost-effective.Cross-reactivity can be an issue; requires adduct-specific antibodies.
LC-MS/MS Digestion of DNA to nucleosides, followed by HPLC separation and MS/MS detection of adducted nucleosides. mdpi.com1 adduct per 10⁸-10⁹ nucleotides. berkeley.eduHigh specificity and selectivity; provides structural confirmation and accurate quantification. mdpi.comRequires sophisticated instrumentation; method development can be complex.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide array of DNA adducts, including those formed by PAHs and their metabolites. berkeley.edu This technique can detect adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides using 10 µg or less of DNA. berkeley.edu The methodology is applicable to monitoring human exposure to environmental carcinogens and determining the genotoxic properties of chemicals. berkeley.edu

The procedure involves four principal steps:

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed to deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The hydrophobic aromatic adducts are often enriched, for instance, through butanol extraction. nih.gov

Radiolabeling: The adducts are radiolabeled at the 5'-position by T4 polynucleotide kinase-catalyzed transfer of ³²P from [γ-³²P]ATP. berkeley.edu

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated from normal nucleotides using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov Quantification is then achieved by measuring the radioactive decay. berkeley.edu

While specific studies on Benz(a)anthracene, 8-isopropyl- are not detailed in the reviewed literature, research on closely related compounds like 7-methylbenz[a]anthracene (7-MBA) demonstrates the assay's utility. In a study on SENCAR mouse epidermis treated with 7-MBA, ³²P-postlabeling coupled with HPLC and TLC identified both deoxyguanosine (dGuo) and deoxyadenosine (dAdo) adducts. These adducts were formed from both the anti- and syn-bay-region diol-epoxides of 7-MBA. nih.gov The major DNA adduct was identified as (+)-anti-7-MBADE-trans-N²-dGuo. nih.gov Such detailed characterization is directly applicable to the analysis of adducts from Benz(a)anthracene, 8-isopropyl-.

Table 1: Research Findings on 7-methylbenz[a]anthracene-DNA Adducts in Mouse Epidermis using ³²P-Postlabeling

Parameter Finding
Total Covalent Binding 0.37 ± 0.07 pmol/mg DNA (24 hours after application) nih.gov
Identified Adduct Types Deoxyguanosine (dGuo) and Deoxyadenosine (dAdo) adducts nih.gov
Metabolic Precursors Adducts derived from both anti- and syn-bay-region diol-epoxides nih.gov
Major Adduct Identified (+) anti-7-MBADE-trans-N²-dGuo nih.gov

| Other Adducts Detected | Minor dGuo and dAdo adducts from the syn-diol-epoxide; another minor dAdo adduct from either the anti- or syn-diol epoxide nih.gov |

Immunohistochemical Methods for Adduct Quantification

Immunohistochemistry (IHC) provides a valuable method for localizing and semi-quantifying PAH-DNA adducts within tissues. nih.gov This technique utilizes antibodies that can recognize specific DNA adducts. While a highly specific antibody for Benz(a)anthracene, 8-isopropyl- adducts is not described, monoclonal antibodies that detect a range of PAH-DNA adducts have been developed and are applicable. nih.govresearchgate.netnih.gov For instance, the monoclonal antibody 5D11, which was raised against benzo[a]pyrene diol epoxide (BPDE)-DNA, is known to detect adducts from various PAHs. researchgate.net

The IHC process involves incubating tissue sections with a primary antibody that binds to the PAH-DNA adducts. A secondary antibody, conjugated to an enzyme or a fluorescent tag, is then used to detect the primary antibody, allowing for visualization under a microscope. researchgate.net This method has several advantages, including its applicability to very small tissue samples and its ability to reveal the distribution of adducts in different cell types within a tissue's morphological structure. nih.govresearchgate.net However, a primary disadvantage is that the method is generally semi-quantitative, relying on the analysis of staining intensity rather than providing absolute adduct levels. nih.govresearchgate.net Automated imaging systems can be employed to standardize the interpretation of staining intensity. nih.gov

Table 2: Characteristics of Immunohistochemical Methods for PAH-DNA Adducts

Feature Description
Principle Uses specific antibodies (e.g., monoclonal antibody 5D11) to detect PAH-DNA adducts in tissue sections. researchgate.net
Advantages - Can be used on small tissue samples. researchgate.net- Allows evaluation of adduct levels in specific morphological structures. nih.govresearchgate.net- Reveals cellular localization of DNA damage. nih.gov
Disadvantages - Primarily semi-quantitative, based on staining intensity. nih.govresearchgate.net- Specificity depends on the cross-reactivity of the antibody used.

| Application | Has been used to show PAH-DNA adduct accumulation in specific cell types in human tissues like the esophagus, prostate, and placenta. nih.gov |

Mass Spectrometry-Based Adductomics Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become a primary analytical tool for the structural elucidation and quantification of DNA adducts. nih.govrsc.orgnih.gov LC-MS/MS methods offer high specificity and sensitivity for analyzing a wide range of substances in complex biological matrices with minimal sample preparation and short run times. nih.gov This "adductomics" approach allows for the simultaneous detection of both expected and unexpected DNA adducts. nih.gov

The general workflow for LC-MS/MS analysis of DNA adducts involves:

DNA Isolation and Hydrolysis: DNA is extracted from the biological matrix and hydrolyzed to its constituent nucleosides.

Chromatographic Separation: The mixture of normal and adducted nucleosides is separated using an LC system, typically with a reversed-phase column.

Mass Spectrometric Detection: The separated components are ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by a mass spectrometer. sciex.com Tandem mass spectrometry (MS/MS) is used to fragment the parent ions, producing a characteristic spectrum that confirms the adduct's identity. rsc.org

This approach has been successfully used to develop methods for the simultaneous determination of various PAH metabolites in biological fluids like urine. For example, an LC-MS/MS method was developed to measure 3-hydroxybenz[a]anthracene (3-OHBaA), a metabolite of benz[a]anthracene, with high accuracy and reproducibility. nih.gov Such a method could be adapted for the specific detection of metabolites and DNA adducts of Benz(a)anthracene, 8-isopropyl-. The high-resolution capabilities of modern mass spectrometers further aid in the unambiguous identification of unknown adducts in discovery-based adductomic analyses. frontiersin.org

Table 3: Example Parameters for LC-MS/MS Analysis of Benz[a]anthracene Metabolites

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) has been shown to offer high selectivity and minimal matrix effects for PAHs. sciex.com
Analyte Example 3-hydroxybenz[a]anthracene (3-OHBaA) nih.gov
Sample Matrix Human Urine nih.gov
Method Accuracy Reported between 72.1% and 107.7% for a mixture of PAH metabolites. nih.gov

| Method Reproducibility (RSD) | Reported between 1.8% and 11.4% for a mixture of PAH metabolites. nih.gov |

Computational and Theoretical Studies of Benz a Anthracene, 8 Isopropyl

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules like 8-isopropylbenz(a)anthracene at the electronic level. These methods provide a foundational understanding of the molecule's structure, stability, and reactivity.

Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)

The electronic structure of a polycyclic aromatic hydrocarbon (PAH) is fundamental to its chemical behavior. For 8-isopropylbenz(a)anthracene, quantum chemical calculations would be employed to determine its electronic properties.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For benz(a)anthracene (B33201) and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. The introduction of an isopropyl group at the 8-position would be expected to have a modest influence on the energies and distributions of these orbitals compared to the parent compound.

Charge Distribution: The distribution of electron density within the molecule can be calculated to identify regions that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other molecules, including potential reactants and biological macromolecules. The isopropyl group, being an electron-donating group, would likely lead to a slight increase in electron density in the region of the anthracene (B1667546) core to which it is attached.

A hypothetical representation of the type of data generated from such an analysis is presented in Table 1.

Molecular OrbitalHypothetical Energy (eV)Description
LUMO-1.5Lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack.
HOMO-5.8Highest energy occupied orbital, indicating susceptibility to electrophilic attack.
HOMO-LUMO Gap4.3An indicator of the molecule's chemical reactivity and stability.

This table is illustrative and does not represent actual calculated data for 8-isopropylbenz(a)anthracene.

Prediction of Reactive Sites (e.g., K-region, bay-region)

Polycyclic aromatic hydrocarbons are known to possess specific regions that are particularly susceptible to metabolic activation and subsequent chemical reactions.

K-region and Bay-region: The "K-region" of a PAH is an isolated phenanthrenic double bond that is readily susceptible to epoxidation. The "bay-region" is a sterically hindered region flanked by a benzene (B151609) ring. The metabolic activation of PAHs often involves the formation of diol epoxides in the bay-region, which are highly reactive and can form covalent adducts with DNA. For benz(a)anthracene, the K-region is at the 5,6-positions, and the bay-region is between the 1 and 12 positions. Computational models can predict the relative reactivity of these sites by calculating the energies required to form carbocations or epoxides at different positions. The presence of the isopropyl group at the 8-position could sterically hinder or electronically influence the reactivity of the nearby bay-region.

Reaction Pathway Energetics for Metabolism and Adduct Formation

Quantum chemical calculations can be used to map out the potential energy surfaces for the metabolic activation of 8-isopropylbenz(a)anthracene and its subsequent reaction with biological nucleophiles like DNA bases. By calculating the activation energies and reaction enthalpies for each step, researchers can identify the most likely metabolic pathways and the most stable DNA adducts. This information is critical for understanding the molecule's potential biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of how 8-isopropylbenz(a)anthracene and its metabolites interact with biological systems over time. These simulations can reveal the conformational changes and binding affinities that govern the molecule's biological effects.

Binding Interactions with Enzymes (e.g., Cytochrome P450s, Epoxide Hydrolase)

The metabolism of PAHs is primarily carried out by Cytochrome P450 (CYP) enzymes and epoxide hydrolase. MD simulations can be used to dock 8-isopropylbenz(a)anthracene into the active sites of these enzymes to predict its preferred binding orientation and affinity. This can help to explain the regioselectivity of its metabolism, i.e., why certain positions on the molecule are more readily oxidized than others. The size and orientation of the isopropyl group would be a key determinant in how the molecule fits within the enzyme's active site.

DNA Binding and Adduct Conformation

Once metabolized to a reactive diol epoxide, 8-isopropylbenz(a)anthracene can form covalent adducts with DNA. MD simulations are invaluable for studying the structure and dynamics of these DNA adducts. These simulations can reveal how the adduct alters the local DNA structure, which can in turn affect DNA replication and repair processes. The conformation of the adduct, whether it lies in the major or minor groove of the DNA helix, and how it perturbs the base pairing are all critical factors in determining its biological consequences.

A hypothetical representation of the type of data generated from such an analysis is presented in Table 2.

Interaction TypeKey Residues/BasesHypothetical Binding Energy (kcal/mol)
Enzyme Binding (CYP1A1)Phe224, Phe123-8.5
DNA Adduct (with Guanine)Deoxyguanosine N2-12.0 (covalent bond)

This table is illustrative and does not represent actual calculated data for 8-isopropylbenz(a)anthracene.

Future Research Directions and Emerging Areas

Exploration of Novel Metabolic Pathways and Metabolite Characterization

The metabolism of the parent compound, benz(a)anthracene (B33201) (B[a]A), has been investigated in various biological systems. For instance, ligninolytic fungi like Irpex lacteus are known to degrade B[a]A, initially transforming it into benz[a]anthracene-7,12-dione (BaAQ). nih.gov This intermediate is then further degraded into smaller molecules such as 1,2-naphthalenedicarboxylic acid and phthalic acid through ring cleavage. nih.gov This fungal metabolic route represents a significant pathway for the environmental breakdown of B[a]A. nih.gov Similarly, bacterial degradation has been observed, though the specific pathways can differ. researchgate.net

Future research must focus on how the presence of an 8-isopropyl group influences these established metabolic pathways. The steric bulk and electronic properties of the isopropyl group could hinder or alter the typical sites of enzymatic attack (e.g., by cytochrome P450 monooxygenases in mammals or peroxidases in fungi). This could lead to several critical outcomes requiring investigation:

Altered Metabolite Profile: The formation of novel, potentially more persistent or biologically active, hydroxylated or ring-opened metabolites that are unique to the 8-isopropyl derivative.

Shifts in Metabolic Rate: A change in the rate of metabolism compared to the parent B[a]A, affecting its bioaccumulation potential and residence time in biological systems.

Identification of Novel Pathways: The possibility that the 8-isopropyl group directs metabolism through entirely different enzymatic routes not previously seen with other B[a]A derivatives.

Characterizing these potential new metabolites using advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is a crucial first step.

Table 1: Known Metabolites from Fungal Degradation of Parent Benz(a)anthracene

Metabolite Precursor Reference
Benz[a]anthracene-7,12-dione (BaAQ) Benz(a)anthracene nih.gov
1,2-Naphthalenedicarboxylic acid Benz[a]anthracene-7,12-dione nih.gov
Phthalic acid Benz[a]anthracene-7,12-dione nih.gov
1-Tetralone Benz[a]anthracene-7,12-dione nih.gov

Advanced Computational Approaches for Predicting Biological Outcomes

Computational toxicology offers powerful tools for predicting the biological activity of chemicals and prioritizing them for further testing. For substituted PAHs, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. researchgate.netnih.gov These models correlate structural or physicochemical properties of molecules with their biological effects.

Future research should leverage advanced computational methods to build predictive models specifically for 8-isopropylbenz(a)anthracene:

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to model the interaction of 8-isopropyl-B[a]A with key biological targets, such as the aryl hydrocarbon receptor (AhR). nih.gov

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability of potential carbocation intermediates, and reactivity of 8-isopropyl-B[a]A, helping to predict its metabolic activation potential. acs.org

Molecular Docking: Simulating the binding of 8-isopropyl-B[a]A to the active sites of metabolic enzymes (e.g., CYP1A1, CYP1B1) can help predict its primary metabolites and its potential as an enzyme inhibitor or inducer.

These computational studies can generate testable hypotheses about the compound's mechanisms of action before resource-intensive laboratory experiments are conducted.

Table 2: Potential Applications of Computational Methods for 8-Isopropylbenz(a)anthracene

Computational Method Application Predicted Outcome Reference
3D-QSAR (CoMFA/CoMSIA) Modeling receptor interactions Binding affinity to Aryl Hydrocarbon Receptor (AhR) nih.gov
Density Functional Theory (DFT) Analyzing electronic properties and reactivity Likelihood of forming reactive metabolites acs.org

Development of High-Throughput Analytical Techniques

The detection and quantification of specific PAH derivatives in complex environmental and biological samples require highly sensitive and selective analytical methods. Standard methods for PAHs include gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detectors. nih.gov

For 8-isopropylbenz(a)anthracene, future efforts should focus on developing high-throughput and ultra-sensitive techniques capable of:

Isomer-Specific Quantification: Creating chromatographic methods that can resolve 8-isopropyl-B[a]A from a multitude of other alkylated PAH isomers that may be present in environmental mixtures.

Trace-Level Detection: Applying techniques like automated solid-phase microextraction (SPME) coupled with tandem mass spectrometry (MS/MS) for the rapid and automated analysis of trace levels of the compound and its hydroxy-metabolites in matrices like urine or water. nih.gov

Enhanced Sensitivity: Exploring derivatization procedures to improve the fluorescent properties of its polar metabolites, enabling detection at extremely low concentrations using methods like laser-excited Shpol'skii spectrometry. nih.gov

The development of such methods is essential for future exposure assessment and environmental monitoring studies.

Table 3: Advanced Analytical Techniques for PAH Analysis

Technique Principle Advantage for 8-Isopropyl-B[a]A Reference
HPLC with Fluorescence Detection Separation by liquid chromatography, detection by native fluorescence. High sensitivity for aromatic compounds. nih.gov
GC/MS Separation by gas chromatography, identification by mass-to-charge ratio. High selectivity for isomer differentiation. nih.gov
Automated SPME-GC/MS/MS Automated extraction and concentration followed by sensitive detection. High-throughput capability for analyzing many samples. nih.gov

Investigation of Interactions with Complex Environmental Matrices and Microbiomes

The environmental fate of a PAH is governed by its interactions with soil, sediment, and water, as well as its susceptibility to microbial degradation. Parent B[a]A is known to adsorb to sediments, which can act as a long-term sink in aquatic environments. nih.gov The biodegradation of PAHs by native microorganisms is a key process for their natural attenuation. cdc.gov For example, bacteria such as Bacillus cereus have been shown to degrade anthracene (B1667546). nih.gov

The addition of a lipophilic isopropyl group is expected to increase the compound's octanol-water partition coefficient (Kow), which could enhance its tendency to sorb to organic matter in soil and sediment. Future research should investigate:

Sorption and Bioavailability: How the 8-isopropyl group affects the compound's partitioning behavior in different soil types and its bioavailability to degrading microorganisms and plants.

Microbial Degradation: The ability of diverse environmental microbiomes (from contaminated soils, sediments, and activated sludge) and gut microbiomes to transform 8-isopropyl-B[a]A. This includes identifying the specific bacterial and fungal species and the key enzymes (e.g., dioxygenases, peroxidases) involved.

Impact on Rhizosphere: The effect of 8-isopropyl-B[a]A on the microbial communities in the plant root zone (rhizosphere), which play a critical role in pollutant degradation. nih.gov

Comparative Studies with Other Substituted Benz(a)anthracenes and PAHs

The biological activity of a substituted PAH is highly dependent on the position and nature of the alkyl group. oup.com For example, studies on different fish species have shown that alkylation of the B[a]A skeleton has position-dependent effects on the activation of the aryl hydrocarbon receptor 2 (AhR2). oup.com Comparative kinetic studies have also shown differences in the distribution and elimination of B[a]A and its isomers, chrysene (B1668918) and triphenylene. nih.gov

To understand the unique properties of the 8-isopropyl derivative, it is essential to conduct comparative studies that benchmark it against:

Parent Benz(a)anthracene: To establish a baseline for the effect of the isopropyl substitution.

Other Isopropyl Isomers: To determine if the 8-position confers unique properties compared to substitution at other locations on the B[a]A ring.

Other Alkylated B[a]A Derivatives: To compare the effect of an isopropyl group with smaller alkyl groups like methyl (e.g., 7-methylbenz[a]anthracene) or ethyl groups.

Other Four-Ring PAHs: To place its activity in the broader context of PAHs with similar molecular weight.

These studies should compare multiple endpoints, including metabolic rates, metabolite profiles, DNA adduct formation, and activation of key signaling pathways like the AhR.

Integrated Multi-Omics Approaches to Understand Molecular Perturbations

To gain a holistic understanding of the biological impact of 8-isopropylbenz(a)anthracene, future research must move beyond single-endpoint measurements and embrace integrated systems biology approaches. Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedentedly detailed view of the molecular perturbations caused by chemical exposure. nih.gov

A multi-omics research strategy for 8-isopropyl-B[a]A would involve:

Transcriptomics (RNA-Seq): To identify all genes whose expression is upregulated or downregulated following exposure, revealing the cellular pathways that are activated or inhibited.

Proteomics: To quantify changes in the abundance of thousands of proteins and identify post-translational modifications, providing a direct link between gene expression changes and cellular function.

Metabolomics: To measure global changes in the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides), providing a functional readout of the cell's metabolic state.

Integrating these datasets can reveal the complete mechanism of action, from the initial interaction with a receptor to the ultimate functional changes in the cell, and can help identify novel biomarkers of exposure and effect. nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation
Benz(a)anthracene B[a]A
Benz(a)anthracene, 8-isopropyl- 8-isopropyl-B[a]A
Benz[a]anthracene-7,12-dione BaAQ
1,2-Naphthalenedicarboxylic acid
Phthalic acid
1-Tetralone
2-Hydroxymethyl benzoic acid
Chrysene
Triphenylene
7-Methylbenz(a)anthracene
Anthracene
Acetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.